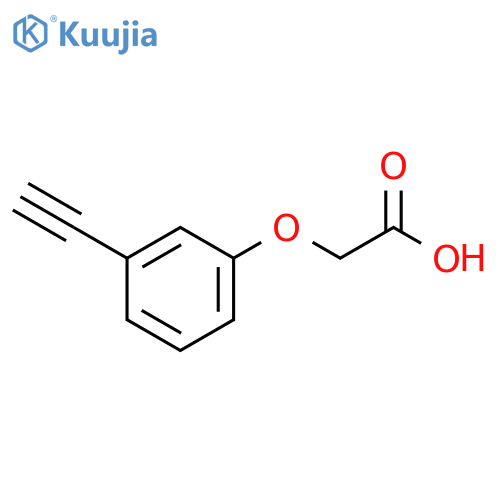Cas no 290311-11-4 (2-(3-ethynylphenoxy)acetic acid)
2-(3-エチニルフェノキシ)酢酸は、分子式C10H8O3で表される有機化合物であり、フェノキシ基とエチニル基を有する酢酸誘導体です。この化合物は、特に医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。エチニル基の反応性を活かし、カップリング反応や環化反応など、多様な化学変換が可能です。また、フェノキシ基の存在により、特定の生物学的活性を示す可能性も研究されています。高い純度と安定性を備えており、実験室規模から工業的合成まで幅広く応用できる点が特徴です。

290311-11-4 structure
商品名:2-(3-ethynylphenoxy)acetic acid
2-(3-ethynylphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(3-ethynylphenoxy)-
- 2-(3-Ethynylphenoxy)acetic acid
- (3-ethynylphenoxy)acetic acid
- EN300-1830550
- 290311-11-4
- 2-(3-ethynylphenoxy)acetic acid
-
- インチ: 1S/C10H8O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12)
- InChIKey: IJBSVEMPEQNUHU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=CC(C#C)=C1
計算された属性
- せいみつぶんしりょう: 176.047344113g/mol
- どういたいしつりょう: 176.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 331.3±22.0 °C(Predicted)
- 酸性度係数(pKa): 3.13±0.10(Predicted)
2-(3-ethynylphenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830550-0.05g |
2-(3-ethynylphenoxy)acetic acid |
290311-11-4 | 95% | 0.05g |
$262.0 | 2023-09-19 | |
| Enamine | EN300-1830550-2.5g |
2-(3-ethynylphenoxy)acetic acid |
290311-11-4 | 95% | 2.5g |
$2211.0 | 2023-09-19 | |
| Enamine | EN300-1830550-1.0g |
2-(3-ethynylphenoxy)acetic acid |
290311-11-4 | 95% | 1g |
$1129.0 | 2023-05-26 | |
| Enamine | EN300-1830550-5g |
2-(3-ethynylphenoxy)acetic acid |
290311-11-4 | 95% | 5g |
$3273.0 | 2023-09-19 | |
| 1PlusChem | 1P028CIK-250mg |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 250mg |
$753.00 | 2024-05-06 | |
| Aaron | AR028CQW-250mg |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 250mg |
$794.00 | 2025-02-16 | |
| Aaron | AR028CQW-1g |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 1g |
$1578.00 | 2025-02-16 | |
| 1PlusChem | 1P028CIK-50mg |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 50mg |
$375.00 | 2024-05-06 | |
| 1PlusChem | 1P028CIK-1g |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 1g |
$1458.00 | 2024-05-06 | |
| 1PlusChem | 1P028CIK-2.5g |
2-(3-ethynylphenoxy)aceticacid |
290311-11-4 | 95% | 2.5g |
$2795.00 | 2024-05-06 |
2-(3-ethynylphenoxy)acetic acid 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
290311-11-4 (2-(3-ethynylphenoxy)acetic acid) 関連製品
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
